molecular formula C6H2Br2Cl2 B3420543 2,5-Dibromo-1,3-dichlorobenzene CAS No. 19393-97-6

2,5-Dibromo-1,3-dichlorobenzene

Cat. No.: B3420543
CAS No.: 19393-97-6
M. Wt: 304.79 g/mol
InChI Key: RGZMNZRVGVVRHE-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,3-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 2,5 and 1,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-1,3-dichlorobenzene can be synthesized through several methods. One common method involves the bromination and chlorination of benzene derivatives. For instance, starting with 2,6-dichloroaniline, the compound can be synthesized through a series of reactions involving bromination and chlorination under controlled conditions . The reaction typically requires the use of bromine and chlorine reagents in the presence of catalysts and specific reaction conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1,3-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and catalysts like iron(III) chloride are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential reagents for this reaction.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the desired substituents.

Scientific Research Applications

2,5-Dibromo-1,3-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-1,3-dichlorobenzene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and coupling reactions. The presence of bromine and chlorine atoms makes the benzene ring more reactive towards electrophiles and nucleophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene
  • 2,4-Dibromo-1,3-dichlorobenzene

Uniqueness

2,5-Dibromo-1,3-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms at specific positions on the benzene ring allows for selective reactions that are not possible with other isomers or similar compounds .

Properties

IUPAC Name

2,5-dibromo-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMNZRVGVVRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304878
Record name 2,5-Dibromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19393-97-6
Record name 2,5-Dibromo-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19393-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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